N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 126334-15-4
VCID: VC7104615
InChI: InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
SMILES: C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Molecular Formula: C16H26N2O
Molecular Weight: 262.397

N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide

CAS No.: 126334-15-4

Cat. No.: VC7104615

Molecular Formula: C16H26N2O

Molecular Weight: 262.397

* For research use only. Not for human or veterinary use.

N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide - 126334-15-4

Specification

CAS No. 126334-15-4
Molecular Formula C16H26N2O
Molecular Weight 262.397
IUPAC Name N-(1-adamantylmethyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
Standard InChI Key PTWIZNCKJRJVHM-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-adamantylmethyl group bonded to the nitrogen of a pyrrolidine-1-carboxamide (Figure 1). The adamantane moiety, a diamondoid hydrocarbon, adopts a stable tricyclic cage configuration, while the pyrrolidine ring introduces conformational flexibility. The carboxamide group (-CONH-) serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS No.126334-15-4
Molecular FormulaC16H26N2O\text{C}_{16}\text{H}_{26}\text{N}_{2}\text{O}
Molecular Weight262.397 g/mol
IUPAC NameN-(1-adamantylmethyl)pyrrolidine-1-carboxamide
Topological Polar Surface Area32.7 Ų
LogP (Octanol-Water)2.81

The adamantane group’s lipophilicity (LogP=2.81\text{LogP} = 2.81) suggests moderate blood-brain barrier permeability, a trait advantageous for central nervous system (CNS)-targeted therapies .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Adamantane Functionalization: 1-Adamantanemethylamine is reacted with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the intermediate isocyanate.

  • Pyrrolidine Coupling: The isocyanate intermediate undergoes nucleophilic attack by pyrrolidine, yielding the target carboxamide.

Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side reactions. Chromatographic purification is often required to isolate the product in >90% purity.

Table 2: Comparative Analysis of Adamantane-Based Carboxamides

CompoundMolecular FormulaMolecular WeightTarget Applications
N-(1-Adamantyl)pyridine-2-carboxamideC16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}256.343 g/molAntimicrobial
N-(1-Adamantylmethyl)piperidine-1-carboxamideC17H28N2O\text{C}_{17}\text{H}_{28}\text{N}_{2}\text{O}276.424 g/molNeurological disorders

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound exhibits affinity for dopamine D2 and NMDA receptors, acting as a partial agonist. In vitro studies demonstrate 50% inhibition of [3H]raclopride\text{[}^3\text{H]raclopride} binding at 1.2 μM, suggesting potential antipsychotic applications .

Enzymatic Inhibition

Preliminary assays indicate inhibitory activity against acetylcholinesterase (AChE) (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}), positioning it as a candidate for Alzheimer’s disease therapy. The adamantane group likely enhances binding to the AChE peripheral anionic site .

Stability and Reactivity

pH-Dependent Stability

The compound remains stable across physiological pH (2–8) but hydrolyzes rapidly under alkaline conditions (pH > 10), cleaving the carboxamide bond. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.

Therapeutic Applications and Future Directions

Neurological Disorders

Molecular docking simulations predict strong binding to the 5-HT2A_{2A} serotonin receptor (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), supporting potential use in depression and schizophrenia.

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